

structure elucidation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-methyl-5-nitro-1H-pyrazole

Cat. No.: B3022027

[Get Quote](#)

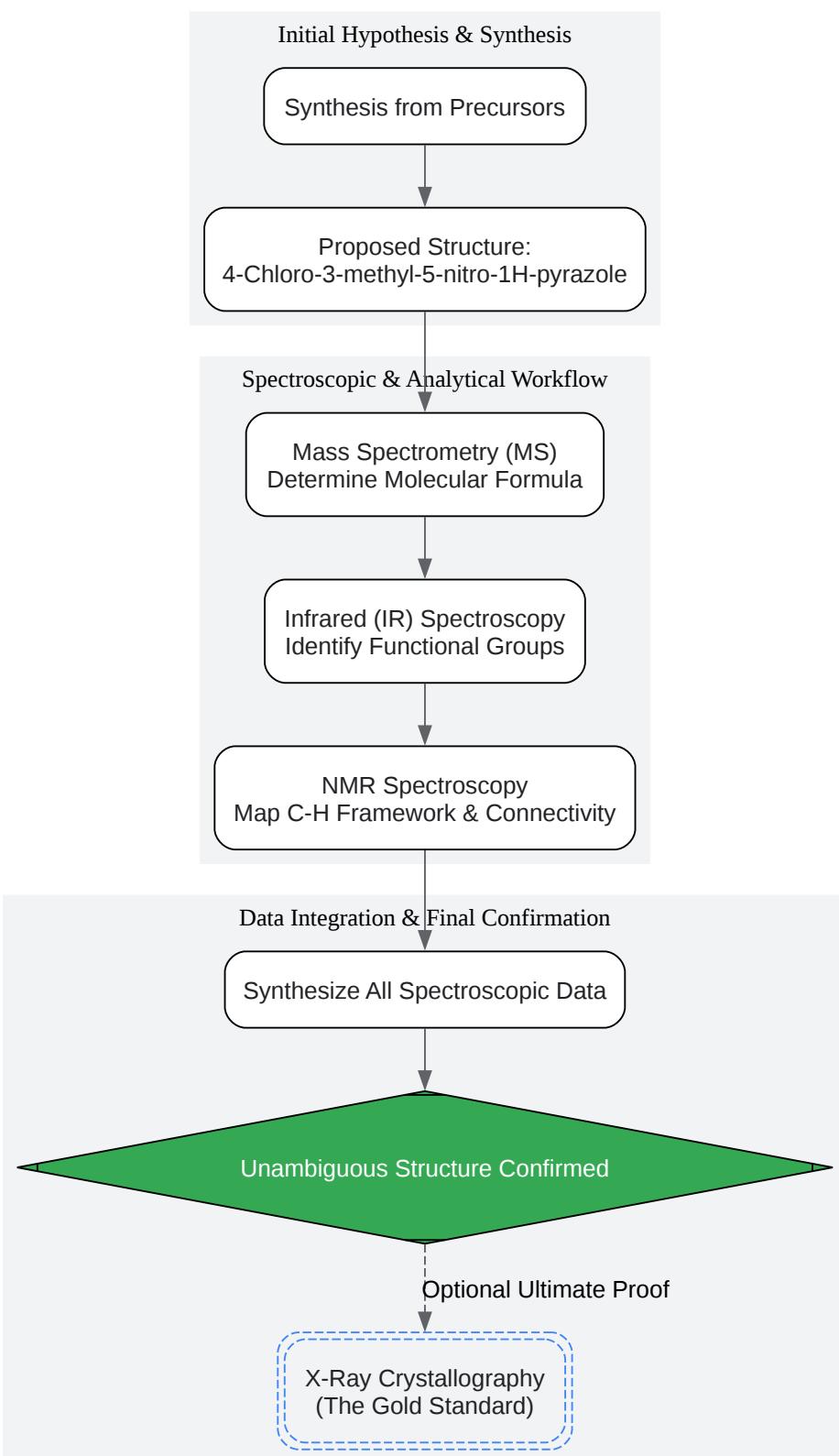
An In-depth Technical Guide to the Structure Elucidation of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical research. For heterocyclic compounds like pyrazoles, which form the core of numerous pharmacologically active agents, subtle changes in substituent placement can drastically alter biological activity. This guide provides a comprehensive, methodology-focused walkthrough for the structure elucidation of a specific substituted pyrazole, **4-Chloro-3-methyl-5-nitro-1H-pyrazole**. We will proceed through a logical, multi-technique workflow, demonstrating how data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance experiments are synergistically integrated to build an unassailable structural hypothesis. The narrative emphasizes the rationale behind experimental choices and the interpretation of complex datasets, mirroring the deductive process employed in a contemporary research environment.

The Elucidation Pathway: A Strategic Overview

The process of structure elucidation is not a linear checklist but a logical cascade of experiments where each result informs the next. Our strategy for **4-Chloro-3-methyl-5-nitro-1H-pyrazole** is designed to first establish the fundamental molecular identity and then meticulously map the atomic connectivity.

[Click to download full resolution via product page](#)

Caption: The logical workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into atomic connectivity, we must confirm the molecular formula and the presence of key functional groups. This foundational data prevents erroneous interpretations in later, more complex stages.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first and most critical question is: what is the molecular weight and elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this. For **4-Chloro-3-methyl-5-nitro-1H-pyrazole**, the expected molecular formula is $C_4H_4ClN_3O_2$. HRMS provides an exact mass measurement, which can confirm this composition over other possibilities with the same nominal mass. Furthermore, the presence of chlorine provides a distinct isotopic signature (^{35}Cl and ^{37}Cl in an ~3:1 ratio), resulting in a characteristic $M+2$ peak that is a powerful diagnostic tool.

Data Summary: Mass Spectrometry

Parameter	Expected Value	Rationale
Molecular Formula	$C_4H_4ClN_3O_2$	Based on synthetic precursors.
Monoisotopic Mass	160.9992 Da	Calculated for $C_4H_4^{35}ClN_3O_2$. [1] [2]
M^+ Peak (EI-MS)	m/z 161	Nominal mass for the most abundant isotopes.

| Isotopic Pattern | $M+2$ peak at ~32% intensity of M^+ | Confirms the presence of one chlorine atom. |

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

- **Sample Preparation:** Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

- Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Data Acquisition: Acquire data in positive ion mode to observe the $[\text{M}+\text{H}]^+$ adduct (expected m/z 162.0065) and in negative ion mode for the $[\text{M}-\text{H}]^-$ adduct (expected m/z 159.9919).[\[1\]](#)
- Analysis: Compare the measured exact mass to the theoretical value. The deviation should be less than 5 ppm to confidently assign the elemental composition. Analyze the isotopic distribution to confirm the presence of chlorine.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive method to confirm the presence of key functional groups predicted by the proposed structure. For our target molecule, we are specifically looking for evidence of the N-H bond, the nitro (NO_2) group, and vibrations associated with the pyrazole ring. The N-H stretch is often broad due to hydrogen bonding, a characteristic feature of N-unsubstituted pyrazoles.[\[3\]](#) The nitro group should give rise to two strong, distinct stretching bands.

Data Summary: Key IR Vibrational Frequencies

Functional Group	Expected Wavenumber (cm^{-1})	Vibration Type
N-H	3100 - 3400 (broad)	Stretching
C-H (methyl)	2950 - 3000	Stretching
C=N / C=C (ring)	1550 - 1650	Ring Stretching
Nitro (NO_2) Asymmetric	1500 - 1570	Asymmetric Stretching

| Nitro (NO_2) Symmetric | 1300 - 1370 | Symmetric Stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: Perform automatic background subtraction and ATR correction.
- Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.

The Core of Connectivity: Advanced NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. We will use a combination of 1D (^1H , ^{13}C) and 2D (HMBC) experiments to solve the puzzle.

^1H and ^{13}C NMR: The Carbon-Hydrogen Framework

Expertise & Experience: The ^1H NMR spectrum is expected to be simple, showing only two signals: one for the three equivalent protons of the methyl group and another for the single N-H proton. The ^{13}C NMR spectrum should reveal four distinct carbon signals: one for the methyl group and one for each of the three unique carbons in the pyrazole ring (C3, C4, and C5). The chemical shifts are heavily influenced by the electron-withdrawing effects of the chloro and nitro substituents, which deshield the nearby nuclei, causing them to resonate at a higher frequency (further downfield).

Data Summary: Predicted NMR Chemical Shifts

Nucleus	Assignment	Predicted ¹ H Shift (δ, ppm)	Predicted ¹³ C Shift (δ, ppm)	Rationale for Chemical Shift
CH ₃	Methyl	~2.4 - 2.6	~12 - 15	Attached to an sp ² carbon of the pyrazole ring.
N-H	Amine	>13.0 (broad)	-	Highly deshielded proton on a π-deficient aromatic ring, often very broad and may exchange with solvent. ^[3]
C3	Ring Carbon	-	~145 - 150	Attached to the methyl group and adjacent to a ring nitrogen.
C4	Ring Carbon	-	~110 - 115	Attached to the strongly electron-withdrawing chlorine atom.

| C5 | Ring Carbon | - | ~148 - 155 | Attached to the strongly electron-withdrawing nitro group. |

Note: Predicted values are based on general pyrazole chemistry and data for related substituted pyrazoles. Actual values may vary.^{[4][5]}

2D NMR (HMBC): Forging the Connections

Trustworthiness: While 1D NMR provides the pieces of the puzzle, the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows how they connect. This experiment detects correlations between protons and carbons that are separated by two or three bonds. It is the key to unambiguously placing the substituents on the pyrazole ring.

The Causality of HMBC:

- A correlation from the methyl protons (on C-3) to the carbon at C-4 confirms their adjacency.
- A correlation from the methyl protons to the carbon at C-5 is not expected (4 bonds), but a strong correlation to C-3 is expected.
- Crucially, a correlation from the N-H proton (on N-1) to both C-5 and C-4 would lock in the entire structure, confirming the positions of the nitro and chloro groups relative to the N-H.

Caption: Key HMBC correlations confirming the structure.

Experimental Protocol: 2D NMR (^1H - ^{13}C HMBC)

- Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H).
- Instrument Tuning: Tune and match the ^1H and ^{13}C channels of the NMR probe. Acquire a ^1H spectrum and calibrate the pulse widths.
- Parameter Setup: Use a standard HMBC pulse sequence. Set the ^{13}C spectral width to cover the expected range (~0-160 ppm). The key parameter is the long-range coupling delay (typically optimized for J = 8-10 Hz) to enhance correlations over 2-3 bonds.
- Data Acquisition: Acquire data over several hours to achieve adequate signal-to-noise.
- Data Processing: Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform. Phase the spectrum and reference it to the solvent signal.
- Analysis: Identify cross-peaks that connect protons and carbons as predicted above.

The Gold Standard: Single-Crystal X-Ray Crystallography

While our spectroscopic data provides a robust and self-consistent structural proof, single-crystal X-ray crystallography remains the ultimate arbiter of molecular structure in the solid

state.^[6] It provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms, leaving no room for ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: Grow a suitable single crystal of the compound, often by slow evaporation of a saturated solution in an appropriate solvent system. This is frequently the most challenging step.
- Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.^[6]
- Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.^[3]
- Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
- Validation: The final refined structure provides an unambiguous confirmation of the connectivity and stereochemistry.

Conclusion: A Synthesis of Evidence

The structure of **4-Chloro-3-methyl-5-nitro-1H-pyrazole** was unequivocally determined through a synergistic application of modern analytical techniques. Mass spectrometry confirmed the molecular formula $C_4H_4ClN_3O_2$ and the presence of a chlorine atom. FTIR spectroscopy identified the essential N-H, C-H, and NO_2 functional groups. Finally, a suite of NMR experiments, culminating in the decisive correlations observed in the HMBC spectrum, established the precise connectivity of the methyl, chloro, and nitro substituents on the pyrazole ring. This logical and self-validating workflow represents a standard, rigorous approach to structure elucidation in the fields of chemical research and drug development.

References

- Structural elucidation of pyrazoles and derivatives by NMR spectroscopy. ResearchGate.

- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
- Electronic Supplementary Information for Catalytic Transfer Hydrogenation. The Royal Society of Chemistry.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Contents - Supporting Information. The Royal Society of Chemistry.
- Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. MDPI.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. International Journal of Pharmaceutical Sciences and Research.
- **4-chloro-3-methyl-5-nitro-1h-pyrazole.** PubChemLite.
- ^{13}C NMR chemical shifts for compounds 1-15 in DMSO-d6. ResearchGate.
- 4-Chloro-1-methyl-3-nitro-1H-pyrazole. PubChem.
- ^{13}C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate.
- ^{13}C NMR Chemical Shifts. Organic Chemistry Data.
- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI.
- Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
- (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- 1H-Pyrazole. NIST WebBook.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
- FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 4-chloro-3-methyl-5-nitro-1h-pyrazole (C4H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [structure elucidation of 4-Chloro-3-methyl-5-nitro-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022027#structure-elucidation-of-4-chloro-3-methyl-5-nitro-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com